N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3S/c1-2-3-6-18-8-12-20(13-9-18)25-23(27)17-21-7-4-5-16-26(21)30(28,29)22-14-10-19(24)11-15-22/h8-15,21H,2-7,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCMDNGGMFMMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) evaluations.
Chemical Structure
The compound features a piperidine ring substituted with a sulfonyl group and a butylphenyl moiety. Its molecular formula is . The presence of the sulfonamide group is significant as it is associated with various pharmacological effects.
Anti-inflammatory Activity
Research has demonstrated that derivatives containing the sulfonamide moiety exhibit notable anti-inflammatory properties. For instance, a study evaluated the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. At a concentration of 6.0 μM, the compound did not show significant toxicity while effectively inhibiting NO secretion, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of related compounds has been assessed through MTT assays and molecular docking studies. In particular, compounds similar to this compound have shown promising results against various cancer cell lines, indicating their ability to inhibit cell proliferation .
Antimicrobial Activity
The compound's antimicrobial activity has also been investigated. Various studies report moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action may involve enzyme inhibition and disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Substituent Variations : Altering substituents on the piperidine or phenyl rings can enhance or diminish biological activity.
- Sulfonamide Group : This functional group is crucial for its pharmacological properties, particularly in anti-inflammatory and antimicrobial activities.
Table 1 summarizes the relationship between structural modifications and biological activities observed in related compounds.
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | Effective at low concentrations |
| N-(4-chlorophenyl)-sulfonamide | Antimicrobial | Moderate activity against several strains |
| Various piperidine derivatives | Enzyme inhibition | Strong AChE inhibitory activity |
Study 1: Inhibition of Osteoclastogenesis
One study highlighted that a related compound significantly inhibited osteoclastogenesis, altering mRNA expressions of osteoclast-specific markers and preventing bone resorption in vitro. This suggests potential applications in treating osteolytic disorders .
Study 2: Molecular Docking Analysis
Molecular docking studies have been employed to predict interactions between the compound and target proteins. These analyses reveal that the compound can bind effectively to active sites of enzymes involved in inflammation and cancer progression, supporting its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Acetamide Group
N-(4-ethylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941990-76-7)
- Molecular Formula : C21H25ClN2O3S (MW: 421.0 g/mol).
- Key Difference : The 4-ethylphenyl group replaces the 4-butylphenyl in the target compound.
- Impact: Shorter alkyl chain (ethyl vs.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)
Variations in the Sulfonyl-Piperidine Moiety
N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105223-44-6)
- Molecular Formula : C18H21ClN2O3S2 (MW: 413.0 g/mol).
- Key Difference : Thiophene sulfonyl replaces 4-chlorophenyl sulfonyl.
W-18 and W-15 (Piperidinylidene Sulfonamides)
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
- Key Differences :
- Piperidinylidene (unsaturated) vs. saturated piperidine in the target compound.
- Nitro (W-18) and phenylethyl (W-15) substituents introduce distinct electronic and steric effects.
- Pharmacological Note: W-18 and W-15 were investigated as analgesics but lack opioid receptor affinity, unlike fentanyl derivatives .
Acetamide Derivatives with Heterocyclic Systems
N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1)
- Molecular Formula : C16H13ClN2O2S (MW: 356.81 g/mol).
- Key Difference : Benzothiazole replaces the piperidine-sulfonyl group.
- Impact : The planar benzothiazole ring may improve stacking interactions with aromatic residues in target proteins, though solubility decreases compared to the target compound .
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (CAS 498537-43-2)
- Molecular Formula : C19H17N3O3S (MW: 367.42 g/mol).
- Key Difference : Pyrimidine sulfanyl group replaces the sulfonylpiperidine.
Physicochemical and Structural Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
